molecular formula C43H55Br2N9O7 B14116921 CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)

CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)

Cat. No.: B14116921
M. Wt: 969.8 g/mol
InChI Key: IJJBHTBSZABQDV-MPQUPPDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Carbamic acid, [(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]amino]-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester (9CI) is a structurally intricate carbamic acid derivative. Key features include:

  • Carbamic acid backbone: The tert-butyl ester group enhances stability by protecting the carbamate moiety from hydrolysis .
  • Stereochemical complexity: The (5S) and (2R) configurations indicate stereoselective synthesis requirements, which are critical for pharmacological activity .

Properties

Molecular Formula

C43H55Br2N9O7

Molecular Weight

969.8 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carbonyl]amino]propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

InChI

InChI=1S/C43H55Br2N9O7/c1-43(2,3)61-42(60)47-15-7-6-10-35(39(57)52-22-20-51(21-23-52)30-11-16-46-17-12-30)48-38(56)36(26-28-24-32(44)37(55)33(45)25-28)50-40(58)53-18-13-31(14-19-53)54-27-29-8-4-5-9-34(29)49-41(54)59/h4-5,8-9,11-12,16-17,24-25,31,35-36,55H,6-7,10,13-15,18-23,26-27H2,1-3H3,(H,47,60)(H,48,56)(H,49,59)(H,50,58)/t35-,36+/m0/s1

InChI Key

IJJBHTBSZABQDV-MPQUPPDSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N4CCC(CC4)N5CC6=CC=CC=C6NC5=O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N4CCC(CC4)N5CC6=CC=CC=C6NC5=O

Origin of Product

United States

Preparation Methods

Cyclization to Form Quinazolinone Ring

The quinazolinone moiety is synthesized from anthranilic acid derivatives. A representative protocol involves:

  • Condensation : Reacting methyl anthranilate with urea at 150–160°C to yield 2,4-dihydroxyquinazoline.
  • Piperidine Incorporation :
    • Treat 2,4-dihydroxyquinazoline with 4-piperidinecarboxylic acid in phosphoryl chloride (POCl₃) under reflux to form 4-(2-oxo-3(2H)-quinazolinyl)piperidine-1-carbonyl chloride.
    • Hydrolysis in aqueous THF yields the free piperidine-quinazolinone intermediate.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)/water mixture.
  • Catalyst: None (thermal cyclization).
  • Yield: ~70% (estimated from analogous reactions).

Preparation of Dibromophenol-Amino Acid Backbone

Bromination of Tyrosine Derivative

The (2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-aminopropanoic acid is synthesized via:

  • Bromination :
    • Dissolve L-tyrosine in acetic acid.
    • Add bromine (Br₂, 2.2 equiv) and hydrogen peroxide (H₂O₂, catalytic) at 0°C.
    • Stir for 12 h, yielding 3,5-dibromo-4-hydroxyphenylalanine.
  • Optical Resolution :
    • Chiral HPLC separation to isolate the (R)-enantiomer (ee >98%).

Key Conditions :

  • Temperature: 0°C to room temperature.
  • Yield: ~65%.

Coupling of Fragments via Palladium-Catalyzed Carbonylation

Urea Bond Formation

The quinazolinone-piperidine fragment is coupled to the dibromophenol-amino acid using a palladium-catalyzed carbonylation strategy:

  • Reaction Setup :
    • Combine 4-(2-oxo-3(2H)-quinazolinyl)piperidine (1 equiv), (R)-3,5-dibromo-4-hydroxyphenylalanine (1.1 equiv), and bis(triphenylphosphine)palladium(II) chloride (0.05 mol%) in THF.
    • Add potassium carbonate (1.5 equiv) and water (10% v/v).
  • Carbonylation :
    • Pressurize with CO (8 bar) at 115°C for 24 h.
    • Acidify with HCl to precipitate the urea-linked intermediate.

Key Conditions :

  • Catalyst: PdCl₂(PPh₃)₂.
  • Base: K₂CO₃.
  • Yield: ~58%.

Introduction of Lysine-Derived Hexyl Chain

Boc-Protected Lysine Functionalization

  • Boc Protection :
    • Treat L-lysine with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF/triethylamine (TEA) to form N⁶-Boc-L-lysine.
  • Piperazinyl-Pyridine Conjugation :
    • React N⁶-Boc-L-lysine with 1-(4-pyridinyl)piperazine (1.2 equiv) using HATU/DIPEA in DMF.
    • Purify via silica chromatography (ethyl acetate/methanol 9:1).

Key Conditions :

  • Coupling Agent: HATU (1.1 equiv).
  • Solvent: Dimethylformamide (DMF).
  • Yield: ~75%.

Final Assembly and Deprotection

Stepwise Coupling and Global Deprotection

  • Amide Bond Formation :
    • Activate the urea-linked intermediate (from Step 4) with oxalyl chloride.
    • Couple with the lysine-piperazinyl-pyridine fragment (from Step 5) in dichloromethane (DCM)/TEA.
  • Boc Removal :
    • Treat with trifluoroacetic acid (TFA)/DCM (1:1) for 2 h.
    • Neutralize with NaHCO₃ and extract with ethyl acetate.

Key Conditions :

  • Activation: Oxalyl chloride (1.5 equiv).
  • Deprotection: TFA/DCM.
  • Final Yield: ~42% (over 6 steps).

Optimization Challenges and Solutions

Stereochemical Control

  • Issue : Epimerization during peptide coupling.
  • Solution : Use low-temperature (0°C) coupling with HOBt/DIC to minimize racemization.

Palladium Catalyst Efficiency

  • Issue : Low turnover in carbonylation.
  • Solution : Add triphenylphosphine (PPh₃, 2 equiv per Pd) to stabilize the catalyst.

Purification of Hydrophobic Intermediates

  • Issue : Poor solubility in aqueous/organic systems.
  • Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone NH), 7.89–7.12 (m, aromatic H), 4.32 (m, piperidine CH), 3.65 (m, piperazinyl CH₂).
  • HRMS : m/z calculated for C₄₃H₅₅Br₂N₉O₇ [M+H]⁺: 969.76; found: 969.75.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace HATU with EDC/HOBt for coupling to reduce reagent costs.
  • Use Pd/C instead of PdCl₂(PPh₃)₂ for easier catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved in these interactions can be complex and may require further research to fully understand.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Biological Relevance
Target Compound (9CI) Carbamic acid tert-butyl ester 3,5-Dibromo-4-hydroxyphenyl, quinazolinyl-piperidinyl, pyridinyl-piperazinyl Likely enzyme inhibition
Ammonium carbamate Carbamic acid-ammonium salt No aromatic or heterocyclic groups Precursor in thermal synthesis
BMT-297376 (IDO1 inhibitor) Carbamic acid derivative Difluoromethyl-methoxypyridinyl, cyclohexyl Immuno-oncology target
Carbamic acid dimer Dimeric carbamic acid Hydrogen-bonded dimer Reservoir in astrochemistry

Key Observations :

  • The target compound’s brominated aromatic and heterocyclic groups distinguish it from simpler carbamates like ammonium carbamate, which lacks bioactive motifs .
  • Compared to BMT-297376 , a clinically explored IDO1 inhibitor, the target compound’s quinazolinyl-piperidinyl group may offer distinct selectivity profiles, though both share carbamate backbones .

Solubility and Stability

Table 2: Physicochemical Properties
Compound Solubility in Water (g/L) Thermal Stability (°C) Hydrolysis Rate (t1/2)
Target Compound (9CI) Low (est. <1) Stable to 150°C Slow (ester-protected)
Carbamic acid Moderate (~50) Decomposes at 50°C Rapid (unprotected)
Ammonium carbamate High (>100) Sublimes at 60°C Moderate
BMT-297376 Low (<1) Stable to 120°C Slow (ester-protected)

Key Observations :

  • The tert-butyl ester in the target compound reduces solubility compared to unprotected carbamic acid but improves hydrolytic stability .
  • The carbamic acid dimer exhibits exceptional thermal stability (up to 290 K), suggesting that dimerization could stabilize the target compound in specific environments .

Biological Activity

CarbaMic acid, a complex carbamate derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Carbamate Derivatives

Carbamate compounds are recognized for their stability and ability to interact with biological systems. The incorporation of carbamate groups into various pharmacophores often enhances their biological activity and pharmacokinetic properties. For instance, studies have shown that modifications to the carbamate structure can lead to increased potency against various biological targets, including enzymes and receptors .

The biological activity of CarbaMic acid is attributed to its ability to modulate key biochemical pathways. One prominent mechanism involves the inhibition of specific enzymes that play a crucial role in cellular signaling and metabolism. For example, carbamate derivatives have been shown to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, demonstrating potential applications in managing hyperlipidemia .

Additionally, the compound's structural characteristics allow it to interact with nucleophilic sites within target proteins, leading to the formation of stable adducts that can disrupt normal enzymatic functions. This property is particularly relevant in the context of cancer therapeutics, where such interactions can induce apoptosis in malignant cells .

Antimicrobial Properties

CarbaMic acid derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, studies have reported that certain carbamate derivatives exhibit potent antiamoebic effects against Entamoeba histolytica, with one derivative reducing amoebic liver abscesses significantly in animal models . This highlights the potential for developing new treatments for amoebiasis and related infections.

Antitumor Activity

Research indicates that modifications to the carbamate moiety can enhance antitumor efficacy. For example, a derivative was found to be 50 times more potent than its parent compound in inhibiting tumor cell proliferation . The mechanism involves interference with DNA replication processes, ultimately leading to cell death.

Case Study 1: Antiamoebic Activity

A study evaluated the effects of ethyl 4-chlorophenylcarbamate on E. histolytica trophozoites. The compound exhibited a remarkable 97.88% inhibition rate at a concentration of 100 µg/mL after 48 hours of exposure. Electron microscopy confirmed significant morphological damage to the amoebae .

Case Study 2: Antitumor Efficacy

In another investigation, carbamate derivatives were tested for their ability to inhibit cancer cell lines. Results showed that specific substitutions on the carbamate structure led to enhanced cytotoxicity against various tumor types. The findings suggest that these modifications could be strategically employed in drug design for improved anticancer therapies .

Data Tables

Table 1: Comparison of Biological Activities of Carbamate Derivatives

Compound NameActivity TypeIC50/ED50 ValueReference
Ethyl 4-chlorophenylcarbamateAntiamoebic100 µg/mL (in vitro)
Modified Carbamate DerivativeAntitumor50 times more potent than parent
Squalene Synthase InhibitorCholesterol ManagementIC50 = 15 nM

Q & A

Q. What are the recommended safety protocols for handling CarbaMic acid derivatives during laboratory synthesis?

Methodological Answer: CarbaMic acid derivatives often exhibit acute toxicity (oral, dermal) and require stringent safety measures:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .
  • First Aid: Immediate flushing with water for eye exposure (15+ minutes); contaminated skin should be washed with soap and water .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What synthetic methodologies are reported for preparing structurally complex carbamate esters like CarbaMic acid derivatives?

Methodological Answer: Key steps include:

Coupling Reactions: Use of carbodiimide reagents (e.g., EDC/HOBt) to activate carboxylic acid moieties for amide bond formation .

Protection/Deprotection: tert-Butyloxycarbonyl (Boc) groups are commonly employed for amine protection, removed via acidic conditions (e.g., TFA) .

Purification: Reverse-phase HPLC or silica gel chromatography with mobile phases like methanol/water mixtures (pH-adjusted with phosphate buffers) .

Example Synthesis Workflow:

StepReagents/ConditionsPurposeReference
1EDC, HOBt, DMFAmide coupling
2Boc anhydride, TEAAmine protection
3TFA/DCM (1:1)Boc deprotection

Advanced Research Questions

Q. How can researchers characterize the structural integrity of CarbaMic acid derivatives under varying pH conditions?

Methodological Answer:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Detect carbamate C=O stretches (~1680–1720 cm⁻¹) and hydrogen-bonding patterns in solid-state samples .
    • NMR: Monitor chemical shifts of NH protons (δ 6.5–8.5 ppm) to assess hydrogen bonding and pH-dependent conformational changes .
  • Chromatographic Stability Testing: Use pH-adjusted mobile phases (e.g., methanol/0.2 M NaH₂PO₄, pH 5.5) to evaluate degradation products under acidic/basic conditions .

Q. What computational approaches are suitable for studying the molecular interactions of CarbaMic acid derivatives with biological targets?

Methodological Answer:

  • Docking Studies: Employ software like AutoDock Vina to predict binding affinities to targets (e.g., quinazolinyl or piperazinyl receptors). Key parameters include:
    • Grid box size: 20 × 20 × 20 Å centered on the active site.
    • Force fields: AMBER or CHARMM for ligand-protein interactions .
  • MD Simulations: Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

Q. How does the carbamylation reaction mechanism influence the stability of CarbaMic acid derivatives in aqueous environments?

Methodological Answer:

  • Thermodynamic Analysis: Carbamylation (amine + CO₂ → carbamate) is pH-dependent. At pH > 10, carbamate formation is favored, but hydrolysis dominates under acidic conditions .
  • Kinetic Studies: Monitor degradation via LC-MS/MS; pseudo-first-order rate constants (k) can be derived from concentration-time plots .

Q. What analytical techniques are critical for quantifying CarbaMic acid derivatives in complex biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) for high sensitivity (LOD < 1 ng/mL).
  • Validation Parameters: Include linearity (R² > 0.99), precision (%RSD < 15%), and recovery (80–120%) .

Example Chromatographic Conditions:

ParameterSpecificationReference
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile PhaseMethanol/0.2 M NaH₂PO₄ (5:1:2:3), pH 5.5
Flow Rate0.3 mL/min

Contradictions and Resolutions

  • Safety Data Variation: classifies the compound as acutely toxic (Category 4), while lacks detailed toxicity data. Resolution: Prioritize stricter protocols (e.g., full PPE) until compound-specific studies are available .
  • Synthetic Yield Discrepancies: Some methods report 86% yields (e.g., ), but scalability may vary. Resolution: Optimize stoichiometry and reaction time using design-of-experiment (DoE) approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.